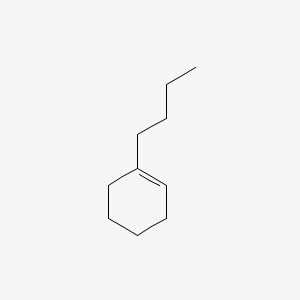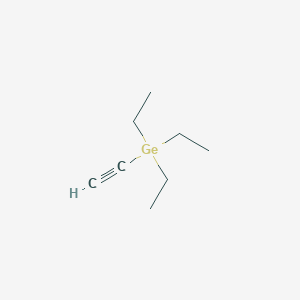
Germane, triethylethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, triethylethynyl-: is an organogermanium compound with the molecular formula C8H16Ge . It is a colorless liquid with a boiling point of 70-71°C at 65 Torr and a density of 1.0241 g/cm³
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germane, triethylethynyl- can be synthesized through the reaction of germanium tetrachloride with triethylacetylene in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of germane, triethylethynyl- involves the reduction of germanium tetrachloride with a reducing agent such as lithium aluminum hydride. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Germane, triethylethynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane (GeH4).
Substitution: It can undergo substitution reactions to form different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various organogermanium compounds depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: Germane, triethylethynyl- is used as a precursor in the synthesis of other organogermanium compounds. It is also utilized in the study of germanium chemistry and its reactivity .
Biology and Medicine: Research is ongoing to explore the potential biological activities of germane, triethylethynyl- and its derivatives. Some studies suggest that organogermanium compounds may have therapeutic properties .
Industry: In the industrial sector, germane, triethylethynyl- is used in the production of semiconductors and other electronic materials. Its unique properties make it valuable in the fabrication of advanced electronic devices .
Mécanisme D'action
The mechanism by which germane, triethylethynyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Germane (GeH4): A simpler hydride of germanium.
Digermane (Ge2H6): A compound with two germanium atoms.
Germanium dioxide (GeO2): An oxide of germanium.
Uniqueness: Germane, triethylethynyl- is unique due to its triethylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
6228-96-2 |
|---|---|
Formule moléculaire |
C8H16Ge |
Poids moléculaire |
184.84 g/mol |
Nom IUPAC |
triethyl(ethynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 |
Clé InChI |
LNLMTHSXAVJXEZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


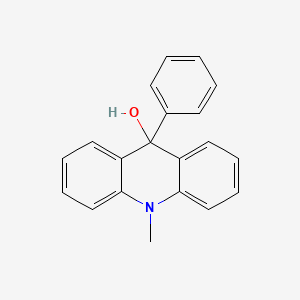

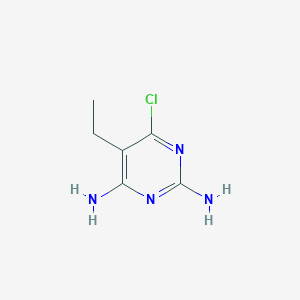
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
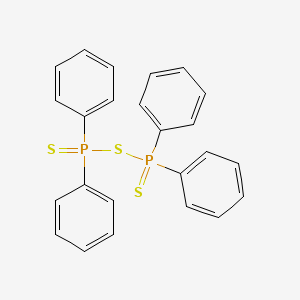
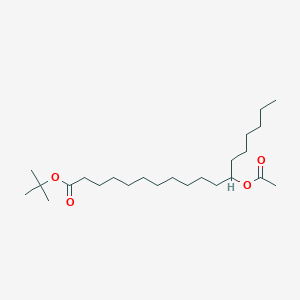
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

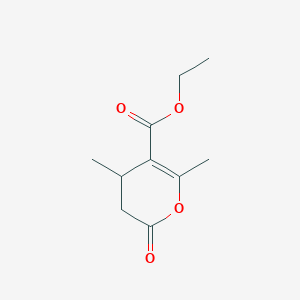
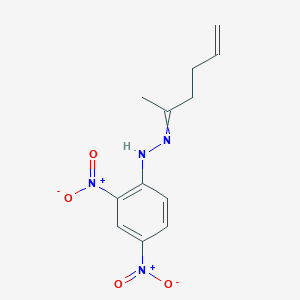
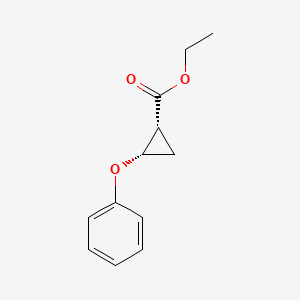
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
